Tolmesoxide

Beschreibung

Eigenschaften

CAS-Nummer |

38452-29-8 |

|---|---|

Molekularformel |

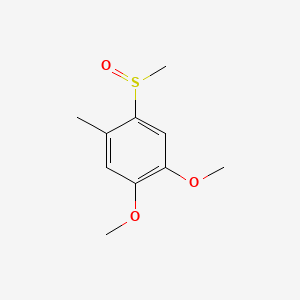

C10H14O3S |

Molekulargewicht |

214.28 g/mol |

IUPAC-Name |

1,2-dimethoxy-4-methyl-5-methylsulfinylbenzene |

InChI |

InChI=1S/C10H14O3S/c1-7-5-8(12-2)9(13-3)6-10(7)14(4)11/h5-6H,1-4H3 |

InChI-Schlüssel |

OZNTVIXYGTUPJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1S(=O)C)OC)OC |

Andere CAS-Nummern |

38452-29-8 |

Synonyme |

4,5-dimethoxy-o-tolyl methylsulfoxide RX 71107 tolmesoxide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tolmesoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolmesoxide, identified chemically as [4,5-dimethoxy-2-methylphenyl] methyl sulfoxide, is a vasodilator agent that has demonstrated efficacy as an antihypertensive agent.[1] Its primary mechanism of action is centered on the direct relaxation of vascular smooth muscle, leading to a reduction in blood pressure.[1][2][3] This technical guide provides a comprehensive overview of the available scientific literature on the mechanism of action of Tolmesoxide, including its pharmacological effects, and relevant experimental data. While specific molecular targets of Tolmesoxide are not extensively detailed in the current body of research, this guide synthesizes the established vasodilatory effects and places them in the broader context of vascular smooth muscle regulation.

Introduction to Tolmesoxide

Tolmesoxide is a vasodilator drug belonging to the sulfoxide group of compounds.[1] It is chemically distinct from other vasodilators. Clinical and preclinical studies have established its role as an effective antihypertensive agent, and it has also been investigated for its potential in managing refractory heart failure. The primary therapeutic effect of Tolmesoxide is the lowering of blood pressure, which is achieved through non-selective vasodilation.

Core Mechanism of Action: Direct Vasodilation

The principal mechanism of action of Tolmesoxide is the direct relaxation of vascular smooth muscle. This effect is non-selective, meaning it acts on both arterioles and veins. Studies have shown that Tolmesoxide antagonizes vasoconstriction induced by various agents, including sympathetic stimulation, noradrenaline, tyramine, angiotensin, and vasopressin. Importantly, this antagonistic effect is not mediated by beta-adrenoceptors, muscarinic receptors, or histamine receptors, further supporting a direct action on the smooth muscle.

The direct vasodilatory action of Tolmesoxide leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure. This is often accompanied by a reflexive increase in heart rate (tachycardia) as a compensatory response to the drop in blood pressure.

Signaling Pathway for Vasodilation

While the precise intracellular signaling cascade initiated by Tolmesoxide is not fully elucidated in the available literature, the general mechanism of direct-acting vasodilators on vascular smooth muscle cells (VSMCs) involves modulation of intracellular calcium levels and/or sensitivity of the contractile apparatus to calcium. A plausible, though not yet specifically confirmed for Tolmesoxide, pathway is illustrated below.

References

- 1. scispace.com [scispace.com]

- 2. Tolmesoxide, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolmesoxide, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Tolmesoxide: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolmesoxide, also known by its developmental code RX71107, is a peripheral vasodilator that emerged from the research laboratories of Reckitt & Colman in the late 1970s. It was investigated for its potential as an antihypertensive agent due to its direct relaxant effect on vascular smooth muscle. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and mechanism of action of Tolmesoxide, with a focus on the experimental data and methodologies that defined its preclinical and clinical profile.

Discovery and Development

Tolmesoxide, chemically identified as (4,5-dimethoxy-2-methylphenyl) methyl sulfoxide, was first described in the scientific literature in 1978. Early research conducted by scientists at Reckitt & Colman identified it as a potent non-selective vasodilator. Seminal studies by Doxey in 1978 established its blood pressure-lowering effects in various animal models of hypertension, attributing this to a direct relaxation of vascular smooth muscle.[1] Concurrently, Collier and colleagues in 1978 compared its effects to other vasodilators, confirming its potent and direct action on both arteries and veins in humans.

Chemical Synthesis

A general representation of this synthesis is depicted below:

Caption: Plausible synthetic pathway for Tolmesoxide.

Experimental Protocol: General Synthesis of Aryl Methyl Sulfoxides

A typical laboratory-scale synthesis would involve the following steps:

-

Dissolution: The starting sulfide, (4,5-dimethoxy-2-methylphenyl)(methyl)sulfane, is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.

-

Oxidation: A controlled amount of an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, often at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the sulfoxide.

-

Work-up: Once the reaction is complete, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield pure Tolmesoxide.

Pharmacological Profile and Mechanism of Action

Tolmesoxide exerts its pharmacological effects through direct vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a decrease in blood pressure.

Mechanism of Action: Signaling Pathway

The precise molecular signaling pathway of Tolmesoxide's direct relaxant effect on vascular smooth muscle has not been definitively elucidated in the available literature. However, based on the understanding of smooth muscle relaxation, a proposed mechanism involves the modulation of intracellular calcium levels or the sensitivity of the contractile apparatus to calcium. It is hypothesized that Tolmesoxide may interfere with calcium influx through voltage-gated calcium channels or promote calcium efflux, leading to a decrease in cytosolic calcium concentration. Alternatively, it could activate potassium channels, leading to hyperpolarization and subsequent closure of voltage-dependent calcium channels. Another possibility is the modulation of second messenger systems, such as cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which are known to mediate smooth muscle relaxation.

The following diagram illustrates a hypothetical signaling pathway for Tolmesoxide-induced vasodilation:

Caption: Hypothetical signaling pathway for Tolmesoxide-induced vasodilation.

Experimental Protocol: Forearm Blood Flow Measurement

A key method used to quantify the vasodilator effect of Tolmesoxide in humans is venous occlusion plethysmography to measure forearm blood flow.

-

Subject Preparation: Subjects are positioned comfortably in a supine position with their forearm supported at a level slightly above the heart.

-

Instrumentation: A strain gauge plethysmograph is placed around the thickest part of the forearm to measure changes in forearm volume. A wrist cuff is inflated to suprasystolic pressure to exclude blood flow to the hand. An upper arm cuff is used for venous occlusion. For intra-arterial drug administration, a cannula is inserted into the brachial artery.

-

Baseline Measurement: Baseline forearm blood flow is recorded by inflating the upper arm cuff to 40-50 mmHg for 7-10 seconds every 15 seconds. The rate of increase in forearm volume during venous occlusion reflects the arterial inflow.

-

Drug Infusion: Tolmesoxide or a placebo is infused at varying doses through the brachial artery cannula.

-

Data Acquisition: Forearm blood flow measurements are taken continuously during and after the drug infusion to determine the dose-response relationship.

-

Data Analysis: The change in forearm blood flow from baseline is calculated and expressed as a percentage or absolute change.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of Tolmesoxide.

Table 1: Pharmacokinetic Properties of Tolmesoxide in Humans

| Parameter | Value | Reference |

| Half-life (t½) | 2.78 ± 0.77 hours | [2] |

| Time to Peak Plasma Concentration (Tmax) | 0.79 ± 0.40 hours | [2] |

| Peak Plasma Concentration (Cmax) after 50 mg oral dose | 1.13 ± 0.29 µg/mL | [2] |

Table 2: Hemodynamic Effects of Tolmesoxide in Hypertensive Patients

| Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |

| 900 mg/day (out-patient) | Lying: -15 (systolic) / +1 (diastolic) | +11 | [2] |

| Standing: -25 (systolic) / -8 (diastolic) | |||

| 1200-1500 mg/day (out-patient, n=2) | Further fall observed | Further increase observed |

Table 3: Comparative Vasodilator Effects in Human Forearm

| Drug | Relative Potency (Arteries vs. Veins) | Reference |

| Tolmesoxide (RX71107) | Approximately equipotent |

Conclusion

Tolmesoxide is a direct-acting, non-selective peripheral vasodilator that demonstrated significant antihypertensive effects in early clinical studies. Its mechanism of action is predicated on the relaxation of vascular smooth muscle, though the precise molecular signaling pathways remain to be fully elucidated. While its development did not progress to widespread clinical use, the study of Tolmesoxide contributed to the understanding of vasodilator pharmacology and the management of hypertension. This technical guide provides a comprehensive summary of the available scientific information on Tolmesoxide for the reference of researchers and professionals in the field of drug development.

References

Tolmesoxide: A Technical Deep-Dive into its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolmesoxide (RX71107) is a peripheral vasodilator agent with demonstrated efficacy in lowering blood pressure. This technical guide provides a comprehensive overview of the biological activity, proposed mechanism of action, and molecular targets of Tolmesoxide. Drawing from foundational in vivo and in vitro studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways. The evidence collectively points to Tolmesoxide acting as a direct, non-selective relaxant of vascular smooth muscle, independent of common adrenergic, muscarinic, or histaminergic receptor antagonism and distinct from calcium channel blockade. This guide aims to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Biological Activity

Tolmesoxide exerts its primary biological effect as a peripheral vascular dilator, leading to a reduction in blood pressure. Its activity has been characterized in various preclinical and clinical settings.

In Vivo Activity

In both hypertensive animal models and human subjects, Tolmesoxide administration leads to a dose-dependent decrease in blood pressure, which is accompanied by a reflex increase in heart rate.[1] Studies in conscious, hypertensive rats and cats have demonstrated a significant reduction in blood pressure following Tolmesoxide treatment.[1] In human clinical trials, Tolmesoxide has been shown to effectively lower blood pressure in hypertensive patients.[2] The onset of its antihypertensive action is observed within one hour of oral administration, with peak effects at approximately three hours.[2] The duration of action can be up to 12 hours.[2]

In Vitro Activity

Experiments on isolated blood vessels have confirmed that Tolmesoxide has a direct relaxant effect on vascular smooth muscle. It has been shown to be approximately equipotent in dilating both arteries and veins, classifying it as a non-selective vasodilator. Tolmesoxide effectively antagonizes the vasoconstriction induced by a range of agonists, including noradrenaline, tyramine, angiotensin, and vasopressin.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of Tolmesoxide.

| Parameter | Species/Tissue | Value | Reference |

| Effective Oral Dose | Human (hypertensive patients) | 200 - 600 mg | |

| Onset of Action (oral) | Human (hypertensive patients) | ~1 hour | |

| Time to Peak Effect (oral) | Human (hypertensive patients) | ~3 hours | |

| Duration of Action | Human (hypertensive patients) | Up to 12 hours | |

| Half-life (oral) | Human (hypertensive patients) | ~3.0 hours | |

| Half-life (intravenous) | Human (heart failure patients) | ~15.6 hours | |

| Inhibitory Concentration Range (vs. Noradrenaline-induced contraction) | Human (isolated crural veins) | 4.7 µM - 4700 µM | |

| Inhibitory Concentration Range (vs. Potassium-induced contraction) | Human (isolated crural veins) | 4.7 µM - 4700 µM |

Mechanism of Action and Molecular Targets

The precise molecular target of Tolmesoxide has not been definitively identified. However, extensive research has elucidated key aspects of its mechanism of action, pointing towards a direct effect on vascular smooth muscle cells that is distinct from many other classes of vasodilators.

The vasodilatory action of Tolmesoxide is not mediated by antagonism of beta-adrenoceptors, muscarinic receptors, or histamine receptors. Furthermore, studies have demonstrated that Tolmesoxide's mechanism is different from that of calcium channel blockers like nifedipine. While nifedipine potently inhibits calcium influx, Tolmesoxide, at concentrations that cause vasodilation, does not significantly interfere with the net transmembrane movement of calcium.

Tolmesoxide is more effective at inhibiting noradrenaline-induced contractions compared to potassium-induced contractions in isolated human veins. This suggests a potential interference with receptor-operated calcium channels or, more likely, a downstream signaling event common to G-protein coupled receptors that mediate vasoconstriction.

Based on the available evidence, a proposed mechanism of action is that Tolmesoxide modulates an intracellular signaling pathway that leads to a decrease in the sensitivity of the contractile apparatus to calcium or a reduction in intracellular calcium release from the sarcoplasmic reticulum.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways related to vasoconstriction and the potential points of intervention for Tolmesoxide.

Caption: Generalized signaling pathway for vasoconstriction induced by agonists acting on G-protein coupled receptors.

Caption: Postulated mechanism of Tolmesoxide, interfering with downstream signaling of vasoconstrictor pathways.

Experimental Protocols

The following are descriptions of key experimental methodologies used in the characterization of Tolmesoxide.

In Vivo Assessment of Antihypertensive Activity in Rats

-

Animal Model: Conscious deoxycorticosterone acetate (DOCA) hypertensive rats and 1-kidney Goldblatt hypertensive rats.

-

Procedure: Tolmesoxide is administered orally or intravenously. Blood pressure is measured directly via an indwelling arterial cannula connected to a pressure transducer. Heart rate is derived from the blood pressure waveform.

-

Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and compared between treatment and vehicle control groups.

In Vitro Assessment of Vasodilator Activity in Isolated Tissues (Organ Bath)

-

Tissue Preparation: Human crural veins or rat thoracic aorta are dissected and cut into rings. The endothelium may be removed by gentle rubbing.

-

Apparatus: The tissue rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Procedure:

-

The tissues are allowed to equilibrate under a resting tension.

-

A stable contraction is induced using a vasoconstrictor agent such as noradrenaline or a high concentration of potassium chloride.

-

Once the contraction is stable, cumulative concentrations of Tolmesoxide are added to the organ bath.

-

-

Data Analysis: The relaxation induced by Tolmesoxide is expressed as a percentage of the pre-contracted tension. Concentration-response curves are plotted to determine the potency of Tolmesoxide.

Caption: Workflow for assessing the vasodilator effect of Tolmesoxide in isolated blood vessels.

Conclusion

Tolmesoxide is a direct-acting, non-selective peripheral vasodilator. Its mechanism of action is distinct from many common classes of antihypertensive agents, as it does not involve the blockade of major autonomic receptors or voltage-gated calcium channels. The available evidence suggests that Tolmesoxide interferes with an intracellular signaling pathway downstream of vasoconstrictor G-protein coupled receptors, ultimately leading to vascular smooth muscle relaxation. While the precise molecular target remains to be elucidated, this technical guide provides a thorough summary of the existing knowledge on Tolmesoxide's biological activity and mechanism of action, offering a valuable resource for further research and development in the field of cardiovascular pharmacology.

References

Tolmesoxide for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolmesoxide is a vasodilator that was investigated for the treatment of hypertension. It exerts its antihypertensive effect through a direct relaxation of vascular smooth muscle, independent of common adrenergic, muscarinic, or histaminic pathways.[1][2] Clinical studies in the late 1970s and early 1980s demonstrated its ability to lower blood pressure in hypertensive patients.[3][4] However, its development was halted due to a high incidence of severe gastrointestinal side effects, notably nausea, which led to patient withdrawal from clinical trials.[4] This guide provides a comprehensive technical overview of Tolmesoxide, summarizing its pharmacological profile, quantitative clinical data, and the experimental protocols used in its evaluation. The information presented is intended to serve as a valuable resource for researchers in cardiovascular drug discovery and development, offering insights into a historical antihypertensive agent.

Core Pharmacology

Mechanism of Action

Tolmesoxide functions as a direct-acting vasodilator, inducing relaxation of vascular smooth muscle. This effect is considered non-selective, as it dilates both arterioles and veins. The vasodilatory action of Tolmesoxide is independent of beta-adrenoceptor, muscarinic, or histamine receptors. This distinct mechanism suggests that Tolmesoxide does not interfere with the autonomic nervous system's control of the vasculature through these common pathways. The resulting reduction in peripheral vascular resistance leads to a decrease in blood pressure. As a compensatory response to the vasodilation, a reflex tachycardia is often observed.

Figure 1: Proposed Mechanism of Action of Tolmesoxide.

Pharmacokinetics

Tolmesoxide is rapidly absorbed following oral administration, with peak plasma concentrations observed within approximately one to two hours. It has a relatively short plasma half-life of about 2 to 3 hours. The drug is extensively metabolized, with the primary routes being oxidation to its sulphone metabolite and O-demethylation, followed by conjugation with sulphate or glucuronide. The metabolites are primarily excreted in the urine.

Quantitative Data

Pharmacokinetic Parameters of Tolmesoxide in Hypertensive Patients

| Parameter | 50 mg Oral Dose |

| Tolmesoxide (T) | |

| Peak Plasma Concentration (Cmax) | 1.13 ± 0.29 µg/mL |

| Time to Peak (Tmax) | 0.79 ± 0.40 h |

| Half-life (t1/2) | 2.78 ± 0.77 h |

| Sulphone Metabolite (M) | |

| Peak Plasma Concentration (Cmax) | 0.37 ± 0.09 µg/mL |

| Time to Peak (Tmax) | 1.92 ± 1.32 h |

| Half-life (t1/2) | 10.78 ± 7.85 h |

Hemodynamic Effects of Tolmesoxide in Hypertensive Patients

| Study Population & Dose | Change in Blood Pressure | Change in Heart Rate | Reference |

| 4 patients with severe hypertension (200-600 mg single oral dose) | Mean arterial pressure fall of 24.2% from baseline | Mean rise of 37.6% from baseline | |

| 4 out-patients on 900 mg daily | Lying: -15/+1 mm Hg (systolic/diastolic)Standing: -25/-8 mm Hg (systolic/diastolic) | Supine pulse rate increased from 55 ± 5/min to 66 ± 8/min |

Experimental Protocols

Clinical Trial in Severe Hypertensive Patients

-

Study Design: A dose-finding study in four patients with severe hypertension.

-

Patient Population: Hospitalized patients with a diastolic blood pressure (DBP) greater than 105 mm Hg.

-

Protocol:

-

Placebo Phase: Patients received placebo tablets for four successive days. Blood pressure and heart rate were measured at 1, 2, 3, 4, 6, 8, 12, and 24 hours after administration.

-

Active Dosing Phase: Patients received single oral doses of 100 mg, 200 mg, 400 mg, and 600 mg of Tolmesoxide on successive days until a significant response (DBP fall > 15%) was achieved.

-

Confirmatory Dose: The initial effective dose was repeated on the following day to confirm the hemodynamic response.

-

-

Measurements: Supine and standing blood pressure and heart rate were recorded. Plasma concentrations of Tolmesoxide and its metabolite were measured by high-pressure liquid chromatography.

Clinical and Pharmacokinetic Evaluation in Hypertensive Patients

-

Study Design: An evaluation of the pharmacokinetics, hypotensive effect, and tolerability of Tolmesoxide in six uncontrolled hypertensive patients.

-

Patient Population: Patients already receiving atenolol and a diuretic.

-

Protocol:

-

Single Dose Pharmacokinetics: A single 50 mg oral dose of Tolmesoxide was administered to assess pharmacokinetic parameters.

-

Incremental Dosing: Plasma concentrations were measured during incremental dosing with 50-200 mg three times a day.

-

In-patient Administration: Patients received 600-900 mg of Tolmesoxide daily.

-

Out-patient Administration: Four patients received 900 mg of Tolmesoxide daily, with subsequent dose increases in two subjects.

-

-

Measurements: Blood pressure, pulse rate, body weight, and plasma concentrations of Tolmesoxide and its sulphone metabolite were monitored.

Figure 2: Generalized Clinical Trial Workflow for Tolmesoxide.

Adverse Effects and Clinical Limitations

The primary factor limiting the clinical utility of Tolmesoxide was the high incidence of adverse effects. Severe nausea and other gastrointestinal side effects were frequently reported, often necessitating the withdrawal of the drug. Other reported side effects, consistent with its vasodilator action, included facial flushing, postural symptoms, and reflex tachycardia.

Conclusion

Tolmesoxide is a direct-acting vasodilator that demonstrated antihypertensive effects in early clinical studies. Its unique mechanism of action, independent of major autonomic pathways, makes it an interesting case study in cardiovascular pharmacology. However, its development was ultimately unsuccessful due to an unfavorable side-effect profile, particularly severe gastrointestinal intolerance. The data and experimental protocols summarized in this guide provide a historical perspective on a potential antihypertensive agent and may offer valuable lessons for contemporary drug discovery and development efforts in the field of hypertension. The pronounced efficacy-limiting toxicity underscores the critical importance of tolerability in the development of cardiovascular therapeutics.

References

- 1. Tolmesoxide, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolmesoxide, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A clinical and pharmacokinetic evaluation of tolmesoxide in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research of Tolmesoxide (RX71107)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational, early-stage research conducted on Tolmesoxide (RX71107), a peripheral vascular dilator. The information presented herein is synthesized from key preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the elucidated mechanism of action.

Core Data Presentation

The following tables summarize the key quantitative findings from early research on Tolmesoxide, offering a clear comparison of its effects across different experimental models.

Table 1: In Vivo Hemodynamic Effects of Tolmesoxide in Humans

| Parameter | Route of Administration | Dose/Infusion Rate | Observation | Reference |

| Forearm Blood Flow | Intra-arterial infusion | 10 - 1000 µ g/min | Dose-dependent increase | [1] |

| Dorsal Hand Vein Dilation | Local infusion | 1 - 100 µ g/min | Dose-dependent dilation of noradrenaline-constricted vein | [1] |

Data synthesized from Collier J G, et al. (1978).

Table 2: In Vivo Antihypertensive Effects of Tolmesoxide in Animal Models

| Animal Model | Route of Administration | Dose | Change in Mean Blood Pressure | Change in Heart Rate | Reference | |---|---|---|---|---| | Conscious DOCA Hypertensive Rats | Oral | 12.5 - 50 mg/kg | Dose-dependent decrease | Tachycardia observed |[2][3] | | Conscious 1-Kidney Goldblatt Hypertensive Rats | Oral | 12.5 - 50 mg/kg | Dose-dependent decrease | Tachycardia observed |[2] | | Anesthetized Normotensive Cats | Intravenous | 0.5 - 4.0 mg/kg | Dose-dependent decrease | Tachycardia observed | |

Data synthesized from Doxey J C (1978).

Table 3: In Vitro Effects of Tolmesoxide on Isolated Blood Vessels

| Tissue Preparation | Agonist | Tolmesoxide Concentration (µM) | Inhibition of Contraction | Reference |

| Human Crural Veins | Noradrenaline | 4.7 - 4700 | Concentration-dependent inhibition | |

| Human Crural Veins | Potassium (K+) | 4.7 - 4700 | Concentration-dependent inhibition (less effective than against NA) | |

| Rat Aorta | Noradrenaline | Not specified | More pronounced inhibition than in human veins |

Data synthesized from Mikkelsen, E. et al. (1982).

Table 4: Comparative Effects of Tolmesoxide on Arteries and Veins

| Drug | Relative Potency (Veins vs. Arteries) | Conclusion | Reference |

| Tolmesoxide (RX71107) | Approximately equipotent | Non-selective vasodilator | |

| Diazoxide | Approximately equipotent | Non-selective vasodilator | |

| Prazosin | More effective on veins | Venodilator > Arteriodilator | |

| Glyceryl Trinitrate | More effective on veins | Venodilator > Arteriodilator | |

| Sodium Nitroprusside | More effective on veins | Venodilator > Arteriodilator | |

| Hydrallazine | Much more effective on arteries | Predominantly an arteriodilator |

Data synthesized from Collier J G, et al. (1978).

Experimental Protocols

This section details the methodologies employed in the key cited studies to evaluate the pharmacological properties of Tolmesoxide.

In Vivo Assessment of Vasodilator Effects in Humans

-

Objective: To determine the effects of Tolmesoxide on forearm arteries and dorsal hand veins in human subjects.

-

Arterial Response Protocol:

-

Healthy volunteers were recruited for the study.

-

Tolmesoxide was infused into the brachial artery at varying concentrations.

-

Forearm blood flow was measured using venous occlusion plethysmography.

-

Changes in blood flow were recorded to assess the degree of arterial vasodilation.

-

-

Venous Response Protocol:

-

A dorsal hand vein was cannulated for drug infusion and pressure measurement.

-

The vein was pre-constricted by a continuous infusion of noradrenaline.

-

Tolmesoxide was infused locally into the constricted vein.

-

Changes in the diameter of the vein were measured to determine the extent of venodilation.

-

In Vivo Antihypertensive Studies in Animal Models

-

Objective: To evaluate the blood pressure-lowering effects of Tolmesoxide in hypertensive and normotensive animals.

-

Animal Models:

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.

-

One-Kidney, One-Clip (1K1C) Goldblatt Hypertensive Rats: A model of renovascular hypertension.

-

Anesthetized Normotensive Cats: Used for intravenous administration studies.

-

-

Protocol for Conscious Rats:

-

Hypertensive rats were administered Tolmesoxide orally via gavage.

-

Blood pressure and heart rate were measured non-invasively using the tail-cuff method at various time points after drug administration.

-

-

Protocol for Anesthetized Cats:

-

Cats were anesthetized, and a carotid artery was cannulated for direct measurement of blood pressure.

-

Tolmesoxide was administered intravenously.

-

Continuous recordings of blood pressure and heart rate were obtained.

-

In Vitro Studies on Isolated Blood Vessels

-

Objective: To investigate the direct effects of Tolmesoxide on vascular smooth muscle and to elucidate its mechanism of action.

-

Tissue Preparation:

-

Human crural veins were obtained from patients undergoing saphenous vein stripping for varicose veins.

-

Rat aortas were dissected from euthanized rats.

-

The tissues were cut into helical strips and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

-

Experimental Protocol:

-

The tissue strips were allowed to equilibrate under a resting tension.

-

Contractions were induced by adding either noradrenaline (to stimulate α-adrenergic receptors) or a high concentration of potassium chloride (to induce depolarization and calcium influx through voltage-gated channels).

-

Once a stable contraction was achieved, cumulative concentrations of Tolmesoxide were added to the organ bath.

-

The relaxation of the tissue was measured as a percentage of the pre-contracted tone.

-

To investigate the role of calcium, some experiments were conducted in a calcium-free medium, with calcium being added back to elicit contraction in the presence and absence of Tolmesoxide.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for Tolmesoxide's action and a typical experimental workflow for its evaluation.

References

- 1. Comparison of effects of tolmesoxide (RX71107), diazoxide, hydrallazine, prazosin, glyceryl trinitrate and sodium nitroprusside on forearm arteries and dorsal hand veins of man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolmesoxide, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolmesoxide, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolmesoxide: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tolmesoxide (also known by its developmental code RX71107) is a peripheral vasodilator that was investigated for the treatment of hypertension. It exerts its therapeutic effect through direct relaxation of vascular smooth muscle. Despite its potent pharmacological activity, its development was halted, and as a result, publicly available data on its physicochemical properties, particularly solubility and stability, are limited. This guide provides a comprehensive overview of the available information on Tolmesoxide's solubility and stability, compiled from the scientific literature.

Core Physicochemical Data

The following tables summarize the known quantitative data for Tolmesoxide. It is important to note that detailed experimental conditions are not always available in the source literature.

Table 1: Tolmesoxide Solubility Data

| Parameter | Value | Solvent | Method | Source |

| Aqueous Solubility (Sw) | 0.054 g/L (calculated from log Sw) | Water | Not Specified | (Yalkowsky & Banerjee, "A 'Rule of Unity' for Human Intestinal Absorption") |

| Log of Aqueous Solubility (log Sw) | -1.27 | Water | Not Specified | (Yalkowsky & Banerjee, "A 'Rule of Unity' for Human Intestinal Absorption") |

Table 2: Tolmesoxide Pharmacokinetic and Metabolic Stability Data

| Parameter | Value | Species | Notes | Source |

| Plasma Half-life | Approximately 3.0 hours | Human | Indicates rapid in-vivo clearance through metabolism. | The clinical pharmacology of tolmesoxide. A new vasodilator antihypertensive agent. |

| Time to Peak Plasma Concentration | 15 minutes to 1 hour | Human | Rapidly absorbed after oral administration. | The clinical pharmacology of tolmesoxide. A new vasodilator antihypertensive agent. |

| Major Metabolite | Sulphone metabolite | Human | The primary metabolic pathway appears to be oxidation of the sulfoxide group. | The clinical pharmacology of tolmesoxide. A new vasodilator antihypertensive agent. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of Tolmesoxide are not explicitly described in the available literature. However, based on standard pharmaceutical practices and the context of the cited research, the following methodologies are likely to have been used or would be considered standard for such a compound.

Solubility Determination (Hypothesized Protocol)

The aqueous solubility value reported by Yalkowsky and Banerjee was likely determined using a standard shake-flask method , a common technique for measuring thermodynamic solubility.

-

Preparation: An excess amount of solid Tolmesoxide is added to a known volume of purified water in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The container is agitated (e.g., shaken, stirred, or rotated) at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of Tolmesoxide in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration is reported as the aqueous solubility, typically in units of mg/mL or mol/L.

Chemical Stability Testing (General Protocol)

While no specific stability studies for Tolmesoxide were found, a typical forced degradation or stress testing protocol to evaluate its chemical stability would involve the following:

-

Sample Preparation: Solutions of Tolmesoxide are prepared in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer) conditions. The solid drug substance would also be tested.

-

Stress Conditions: The prepared samples are exposed to a range of stress conditions as per ICH guidelines, such as:

-

Elevated Temperature: e.g., 40°C, 60°C, 80°C.

-

High Humidity: e.g., 75% RH, 90% RH (for solid-state).

-

Oxidative Stress: e.g., exposure to hydrogen peroxide solution (e.g., 3%).

-

Photostability: Exposure to a controlled light source (e.g., Xenon lamp) to assess degradation upon light exposure.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for solutions; longer for solid-state).

-

Analysis: The amount of remaining Tolmesoxide and the formation of any degradation products are monitored using a stability-indicating analytical method, typically HPLC. Mass spectrometry (LC-MS) would be used to identify the structure of significant degradation products.

-

Degradation Pathway Elucidation: Based on the identified degradation products, a degradation pathway for Tolmesoxide under different stress conditions can be proposed.

Mechanism of Action and Signaling Pathway

Tolmesoxide is a direct-acting vasodilator, meaning it acts directly on the vascular smooth muscle cells to cause relaxation, leading to the widening of blood vessels and a decrease in blood pressure. The general signaling pathway for vasodilation induced by such agents in vascular smooth muscle cells is depicted below.

Caption: General signaling pathway for a direct-acting vasodilator like Tolmesoxide in vascular smooth muscle.

Summary and Conclusion

The available data on Tolmesoxide is sparse, reflecting its early discontinuation in clinical development. The key available physicochemical parameter is its aqueous solubility, with a log Sw of -1.27, indicating it is a sparingly soluble compound. While no specific chemical stability studies are publicly accessible, its pharmacokinetic profile shows rapid metabolism in vivo, primarily to a sulphone derivative. For drug development professionals, the limited solubility would be a key challenge to address in formulation development. The lack of comprehensive stability data would necessitate a full forced degradation study to understand its degradation pathways and to develop a stability-indicating analytical method. The provided diagrams and summarized data offer a foundational understanding of Tolmesoxide for research and academic purposes.

Investigating the Vasodilatory Effects of Tolmesoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolmesoxide is a vasodilator antihypertensive agent that exerts its effects through a direct relaxant action on vascular smooth muscle. This technical guide provides a comprehensive overview of the vasodilatory properties of Tolmesoxide, summarizing key experimental findings, detailing methodologies from pivotal studies, and proposing a putative mechanism of action. The information is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Tolmesoxide, chemically identified as (4,5-dimethoxy-2-methylphenyl) methyl sulphoxide, is a compound that has been investigated for its antihypertensive properties.[1][2] Its primary mechanism of blood pressure reduction is attributed to its ability to directly relax vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1][2] Clinical and preclinical studies have demonstrated its efficacy in lowering blood pressure in various hypertensive models and in human subjects.[1] This document synthesizes the available data on the vasodilatory effects of Tolmesoxide, with a focus on its pharmacological characteristics and the experimental methods used to elucidate them.

Quantitative Analysis of Vasodilatory Effects

The vasodilatory and antihypertensive effects of Tolmesoxide have been quantified in both in vivo and clinical settings. The following tables summarize the key quantitative data from published studies.

Table 1: In Vivo Antihypertensive Effects of Tolmesoxide in Animal Models

| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Reference |

| Deoxycorticosterone acetate (DOCA) hypertensive rats | - | - | Reduction in blood pressure | |

| 1-kidney Goldblatt hypertensive rats | - | - | Reduction in blood pressure | |

| Renal hypertensive cats | - | - | Reduction in blood pressure | |

| Normotensive cats | - | - | Reduction in blood pressure |

Table 2: Hemodynamic and Pharmacokinetic Profile of Tolmesoxide in Hypertensive Patients

| Parameter | Value | Conditions | Reference |

| Mean Arterial Pressure Reduction | 24.2% from baseline | Single oral doses (200-600 mg) | |

| Onset of Action | Within 1 hour | Single oral doses | |

| Peak Effect | 3 hours post-dosing | Single oral doses | |

| Duration of Action | Up to 12 hours | Single oral doses | |

| Heart Rate Increase | 37.6% rise | Following administration | |

| Half-life (t½) | ~3.0 hours | Single oral doses | |

| Peak Plasma Level | ~1.0 hour post-dosing | Single oral doses | |

| Active Metabolite | (4,5-dimethoxy-2-methyl)phenylmethyl sulphone | Measurable at 30 mins, peak at 2-4 hours |

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the vasodilatory effects of Tolmesoxide.

In Vivo Blood Pressure Measurement in Animal Models

This protocol is based on the methodologies described in the study by Doxey (1978).

-

Animal Models:

-

Deoxycorticosterone acetate (DOCA) hypertensive rats.

-

1-kidney Goldblatt hypertensive rats.

-

Renal hypertensive and normotensive cats.

-

-

Blood Pressure Measurement:

-

Conscious animals are used to avoid the influence of anesthesia on cardiovascular parameters.

-

Arterial blood pressure is directly measured via an indwelling catheter surgically placed in a major artery (e.g., carotid or femoral artery).

-

The catheter is connected to a pressure transducer, and the signal is amplified and recorded on a polygraph.

-

Heart rate is derived from the pulsatile blood pressure signal.

-

-

Drug Administration:

-

Tolmesoxide is administered, and blood pressure and heart rate are monitored continuously to determine the onset, magnitude, and duration of the antihypertensive effect.

-

-

Antagonism of Vasoconstrictor Responses:

-

The ability of Tolmesoxide to antagonize vasoconstriction induced by various agents is assessed.

-

Vasoconstrictors such as noradrenaline, tyramine, angiotensin, or vasopressin are administered before and after Tolmesoxide treatment.

-

The reduction in the pressor response to these agents in the presence of Tolmesoxide provides evidence for its vasodilatory action.

-

To investigate the involvement of specific receptors, the experiments are repeated in the presence of beta-adrenoceptor, muscarinic, or histamine antagonists.

-

Clinical Evaluation of Antihypertensive Effects in Humans

This protocol is based on the clinical study described by O'Boyle et al. (1982).

-

Study Population:

-

Patients with severe hypertension.

-

-

Study Design:

-

A single-dose, dose-finding study design is employed.

-

Patients receive single oral doses of Tolmesoxide on successive days, with the dose incrementally increased (e.g., 100 mg, 200 mg, 400 mg, 600 mg).

-

-

Hemodynamic Monitoring:

-

Supine and standing blood pressure and heart rate are measured at regular intervals before and after drug administration (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Mean Arterial Pressure (MAP) is calculated as diastolic pressure + 1/3 (systolic pressure - diastolic pressure).

-

-

Pharmacokinetic Analysis:

-

Blood samples are collected at various time points post-administration to measure the plasma concentrations of Tolmesoxide and its major metabolite.

-

High-pressure liquid chromatography (HPLC) is used for the quantitative analysis of the drug and its metabolite in plasma.

-

Pharmacokinetic parameters such as half-life (t½), time to peak concentration (Tmax), and peak concentration (Cmax) are determined.

-

Below is a DOT script for a diagram illustrating the general workflow of a clinical study investigating the antihypertensive effects of Tolmesoxide.

Mechanism of Vasodilatory Action

The available evidence strongly suggests that Tolmesoxide acts as a direct-acting vasodilator on vascular smooth muscle. This mode of action is characterized by several key findings:

-

Independence from Autonomic Receptors: The vasodilatory effect of Tolmesoxide is not blocked by antagonists of beta-adrenoceptors, muscarinic receptors, or histamine receptors. This indicates that its mechanism does not involve the stimulation of these classical vasodilatory pathways.

-

Antagonism of Diverse Vasoconstrictors: Tolmesoxide has been shown to antagonize the vasoconstrictor effects of a variety of agents, including noradrenaline, tyramine, angiotensin, and vasopressin. This broad-spectrum antagonism is characteristic of a direct effect on the final common pathway of smooth muscle contraction.

Putative Intracellular Signaling Pathway

While the precise intracellular signaling pathway of Tolmesoxide has not been fully elucidated in the available literature, a putative mechanism can be proposed based on the known pathways of direct-acting vasodilators. These agents typically interfere with the mechanisms that regulate intracellular calcium concentration ([Ca²⁺]i) or the sensitivity of the contractile apparatus to calcium.

A plausible hypothesis is that Tolmesoxide modulates the activity of ion channels in the plasma membrane of vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation. The opening of potassium channels, particularly ATP-sensitive potassium (K-ATP) channels, is a common mechanism for direct-acting vasodilators.

The following diagram, generated using the DOT language, illustrates this putative signaling pathway.

Conclusion and Future Directions

Tolmesoxide is a vasodilator that effectively lowers blood pressure through a direct relaxant effect on vascular smooth muscle. While its clinical and in vivo hemodynamic effects are documented, a detailed understanding of its molecular mechanism of action remains an area for further investigation. Future research should focus on:

-

In Vitro Vasorelaxation Studies: Conducting dose-response experiments in isolated arterial preparations to determine the potency (IC50) and efficacy (Emax) of Tolmesoxide and its active metabolite.

-

Electrophysiological Studies: Utilizing patch-clamp techniques to investigate the effects of Tolmesoxide on specific ion channels (e.g., potassium and calcium channels) in isolated vascular smooth muscle cells.

-

Biochemical Assays: Examining the impact of Tolmesoxide on intracellular second messengers, such as cyclic GMP and cyclic AMP, and the activity of related enzymes like phosphodiesterases.

A more in-depth understanding of the molecular pharmacology of Tolmesoxide will provide a clearer picture of its therapeutic potential and may guide the development of novel vasodilator agents.

References

Methodological & Application

Application of Tolmesoxide in Smooth Muscle Cell Culture: A Review of Available Data

Introduction

Tolmesoxide is identified as a vasodilator agent that exerts its effects by directly relaxing vascular smooth muscle. This property positions it as a compound of interest for researchers in cardiovascular pharmacology and drug development. However, a comprehensive review of the scientific literature reveals a significant gap in the availability of specific in vitro data regarding its use in smooth muscle cell culture. While in vivo studies have established its vasodilatory action, detailed protocols and quantitative data for its application in a cell culture setting are not present in the published literature. This document summarizes the known information about Tolmesoxide and outlines general methodologies for studying vasodilator agents in smooth muscle cell culture, which can serve as a starting point for researchers wishing to investigate Tolmesoxide's effects in vitro.

Known Information from In Vivo Studies

Clinical and animal studies have demonstrated that Tolmesoxide lowers blood pressure by directly acting on vascular smooth muscle, leading to relaxation and vasodilation. It has been shown to antagonize vasoconstriction induced by various agents, including noradrenaline and angiotensin. Pharmacokinetic data from these studies provide insights into its absorption, metabolism, and duration of action in a whole-organism context. However, these studies do not provide the specific cellular and molecular mechanisms of action that are crucial for designing and interpreting in vitro experiments.

Challenges in Providing Detailed In Vitro Protocols for Tolmesoxide

The absence of published in vitro studies on Tolmesoxide presents a significant challenge in providing detailed application notes and protocols. Key experimental parameters that are essential for robust and reproducible cell culture-based assays are currently unavailable. These include:

-

Effective Concentration Range: The optimal concentration of Tolmesoxide required to elicit a response in cultured smooth muscle cells has not been determined.

-

Incubation Times: The appropriate duration of exposure to Tolmesoxide for various cellular assays (e.g., signaling pathway activation, cytotoxicity, gene expression) is unknown.

-

Specific Molecular Targets and Signaling Pathways: The precise molecular targets and intracellular signaling pathways modulated by Tolmesoxide in smooth muscle cells have not been elucidated.

Due to the lack of this fundamental information in the scientific literature, it is not possible to provide detailed, validated protocols, quantitative data tables, or specific signaling pathway diagrams for the use of Tolmesoxide in smooth muscle cell culture as originally requested.

General Protocols for Investigating Vasodilator Agents in Smooth Muscle Cell Culture

For researchers intending to investigate the in vitro effects of Tolmesoxide, the following general protocols for studying vasodilator agents in smooth muscle cell culture can be adapted. It is crucial to emphasize that these are general guidelines and would require extensive optimization and validation for Tolmesoxide.

General Experimental Workflow

Caption: A general workflow for investigating a novel vasodilator in smooth muscle cell culture.

1. Cell Culture

-

Cell Source: Primary vascular smooth muscle cells (SMCs) are preferred for their physiological relevance. Commercially available human aortic or coronary artery SMCs are common choices.

-

Culture Medium: A specialized smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, serum, and antibiotics is typically used.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 70-80% confluency using standard trypsinization protocols. For most functional assays, cells between passages 3 and 8 are recommended to ensure phenotypic stability.

2. Assessment of Vasodilatory Effect

A primary experiment would be to determine if Tolmesoxide can relax pre-contracted smooth muscle cells.

-

Induce Contraction: After seeding SMCs on a suitable substrate (e.g., collagen-coated flexible membranes), contraction can be induced using a vasoconstrictor agent such as angiotensin II (e.g., 100 nM) or endothelin-1 (e.g., 10 nM).

-

Tolmesoxide Treatment: A range of Tolmesoxide concentrations should be tested to determine its dose-dependent relaxation effect.

-

Measurement: The relaxation of the cells can be quantified by measuring changes in cell morphology (e.g., cell surface area) or by using more sophisticated techniques like traction force microscopy.

3. Investigation of Signaling Pathways

Based on the mechanisms of other vasodilators, the following pathways are logical starting points for investigation.

Caption: Hypothetical signaling pathways for Tolmesoxide-induced smooth muscle relaxation.

-

Cyclic Nucleotide Measurement: To investigate if Tolmesoxide acts via the cyclic AMP (cAMP) or cyclic GMP (cGMP) pathways, intracellular levels of these second messengers can be measured using commercially available ELISA kits. SMCs would be treated with various concentrations of Tolmesoxide for a short duration (e.g., 10-30 minutes) before cell lysis and analysis.

-

Calcium Imaging: To determine if Tolmesoxide affects intracellular calcium concentrations, calcium imaging studies can be performed. SMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in fluorescence upon stimulation with a vasoconstrictor and subsequent treatment with Tolmesoxide can be monitored using a fluorescence microscope.

-

Western Blotting: To analyze the phosphorylation status of key signaling proteins, western blotting can be employed. For example, a decrease in the phosphorylation of myosin light chain (p-MLC) would be indicative of relaxation. Antibodies against total and phosphorylated forms of MLC, as well as other potential targets like Akt or ERK, can be used.

Data Presentation

Should experiments be conducted, all quantitative data should be summarized in clearly structured tables for easy comparison. An example of how such data could be presented is shown below.

Table 1: Hypothetical Dose-Response of Tolmesoxide on Angiotensin II-induced Smooth Muscle Cell Contraction

| Tolmesoxide Concentration (µM) | % Relaxation (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 0 |

| 0.1 | 15 ± 5 |

| 1 | 45 ± 8 |

| 10 | 85 ± 10 |

| 100 | 95 ± 7 |

While Tolmesoxide is known to be a direct-acting vasodilator from in vivo studies, there is a clear lack of published in vitro data for its use in smooth muscle cell culture. This prevents the creation of detailed and specific application notes and protocols at this time. The general methodologies and hypothetical signaling pathways presented here provide a framework for researchers to initiate their own investigations into the cellular and molecular mechanisms of Tolmesoxide. Any such investigation will require extensive optimization and validation of experimental conditions. The scientific community would greatly benefit from the publication of in vitro studies on Tolmesoxide to fill the current knowledge gap.

Application Notes and Protocols for Tolmesoxide Administration in Rodent Hypertension Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tolmesoxide, a direct-acting vasodilator, in established rodent models of hypertension. The following sections detail the mechanism of action, protocols for inducing hypertension, drug administration procedures, and expected physiological responses.

Introduction to Tolmesoxide

Tolmesoxide is an antihypertensive agent that exerts its effects through direct relaxation of vascular smooth muscle.[1][2] This mechanism leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure. The hypotensive effect of Tolmesoxide is often accompanied by a reflex tachycardia.[1] It has been shown to be effective in reducing blood pressure in various preclinical models of hypertension, including deoxycorticosterone acetate (DOCA)-salt and Goldblatt hypertensive rats.[1][2]

Mechanism of Action: Direct Vasodilation

Tolmesoxide's primary mechanism of action is the direct relaxation of vascular smooth muscle, independent of alpha- or beta-adrenergic, muscarinic, or histaminic receptors. It antagonizes vasoconstriction induced by a variety of agents, including sympathetic stimulation, noradrenaline, tyramine, angiotensin, and vasopressin. While the precise intracellular signaling pathway for Tolmesoxide is not fully elucidated in the available literature, direct-acting vasodilators typically influence one or more of the following pathways to induce relaxation:

-

Modulation of Intracellular Calcium Levels: Many vasodilators decrease the influx of extracellular calcium into vascular smooth muscle cells or enhance the reuptake of calcium into the sarcoplasmic reticulum.

-

Activation of Potassium Channels: Efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing calcium influx.

-

Stimulation of the cGMP Pathway: Some vasodilators increase the production of cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG) and leads to a cascade of events causing relaxation.

Based on its characterization as a direct vasodilator, a putative signaling pathway is illustrated below.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative dose-response data for Tolmesoxide's effects on blood pressure and heart rate in DOCA-salt or Goldblatt hypertensive rat models presented in a tabular format. The primary research confirming its efficacy in these models describes a qualitative reduction in blood pressure. For illustrative purposes, the following table summarizes expected qualitative outcomes based on the literature.

| Rodent Model | Tolmesoxide Administration | Expected Effect on Mean Arterial Pressure (MAP) | Expected Effect on Heart Rate (HR) |

| DOCA-Salt Hypertensive Rat | Oral Gavage | ↓ (Significant Reduction) | ↑ (Tachycardia) |

| One-Kidney, One-Clip (1K1C) Goldblatt Hypertensive Rat | Oral Gavage | ↓ (Significant Reduction) | ↑ (Tachycardia) |

Experimental Protocols

The following are detailed protocols for the induction of hypertension in rodent models and the subsequent administration of Tolmesoxide.

Induction of DOCA-Salt Hypertension in Rats

This model induces hypertension through mineralocorticoid excess and high salt intake.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Deoxycorticosterone acetate (DOCA) pellets or injectable solution

-

1% NaCl drinking water

-

Standard rat chow

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for uninephrectomy

Procedure:

-

Uninephrectomy (Day 0):

-

Anesthetize the rat.

-

Make a flank incision to expose the left kidney.

-

Ligate the renal artery, vein, and ureter.

-

Remove the kidney and suture the incision.

-

Allow a one-week recovery period with ad libitum access to standard chow and tap water.

-

-

DOCA Administration and High Salt Diet (Starting Day 7):

-

Implant a DOCA pellet (e.g., 25 mg/rat) subcutaneously or begin subcutaneous injections of DOCA (e.g., 25 mg/kg twice weekly).

-

Replace drinking water with 1% NaCl solution.

-

Continue this regimen for 4-6 weeks to allow for the development of stable hypertension.

-

-

Blood Pressure Monitoring:

-

Monitor systolic blood pressure weekly using a tail-cuff plethysmograph.

-

Expect a significant increase in blood pressure compared to sham-operated control rats.

-

Induction of One-Kidney, One-Clip (1K1C) Goldblatt Hypertension in Rats

This model induces hypertension by simulating renal artery stenosis.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Silver clips (internal diameter ~0.2 mm)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for nephrectomy and vessel manipulation

Procedure:

-

Right Nephrectomy (Day 0):

-

Anesthetize the rat.

-

Make a flank incision to expose the right kidney.

-

Ligate and remove the right kidney.

-

Suture the incision.

-

Allow a one-week recovery period.

-

-

Left Renal Artery Clipping (Day 7):

-

Anesthetize the rat.

-

Expose the left renal artery.

-

Place a silver clip with a pre-determined internal diameter around the renal artery to partially constrict it.

-

Suture the incision.

-

-

Development of Hypertension:

-

House the rats with free access to standard chow and water.

-

Hypertension typically develops over 4-6 weeks.

-

Monitor blood pressure weekly via tail-cuff plethysmography.

-

Protocol for Oral Administration of Tolmesoxide

Oral gavage is a standard method for precise oral dosing in rats.

Materials:

-

Tolmesoxide

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needle (16-18 gauge for adult rats)

-

Syringe

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a homogenous suspension of Tolmesoxide in the chosen vehicle at the desired concentration.

-

-

Animal Handling and Dosing:

-

Gently restrain the rat, ensuring its head and neck are in a straight line with its body.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the Tolmesoxide suspension.

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress after dosing.

-

Conclusion

Tolmesoxide is a direct-acting vasodilator that effectively lowers blood pressure in rodent models of hypertension such as the DOCA-salt and Goldblatt models. The provided protocols offer standardized methods for inducing these hypertensive states and for the subsequent administration of Tolmesoxide. Further research is warranted to elucidate the specific intracellular signaling pathways of Tolmesoxide and to establish a detailed dose-response relationship for its effects on blood pressure and heart rate in these preclinical models.

References

Application Notes & Protocols for the Quantification of Tolmesoxide in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Tolmesoxide in plasma samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Tolmesoxide, with the chemical structure (4,5-dimethoxy-2-methylphenyl)methylsulphoxide, is a vasodilator agent. Accurate and precise quantification of Tolmesoxide in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The primary metabolic pathways for Tolmesoxide involve oxidation to its sulfone derivative and O-demethylation[1][2]. The analytical methods detailed below are designed to be robust and reliable for the quantification of the parent drug.

Method 1: Quantification of Tolmesoxide in Plasma by HPLC-UV

This method provides a straightforward and cost-effective approach for the quantification of Tolmesoxide in plasma, suitable for routine analysis.

1. Principle

Tolmesoxide is extracted from plasma using a liquid-liquid extraction (LLE) procedure. The extracted analyte is then separated from endogenous plasma components on a reversed-phase C18 column and quantified using a UV detector.

2. Materials and Reagents

-

Tolmesoxide reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)

-

HPLC-grade acetonitrile, methanol, and water

-

Heptane

-

Isoamyl alcohol

-

Sodium hydroxide (1 M)

-

Orthophosphoric acid (0.3% v/v)

-

Human plasma (drug-free)

3. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.01% triethylamine, adjusted to a pH of 4.0 with dilute orthophosphoric acid[3].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: To be determined by acquiring the UV spectrum of Tolmesoxide (typically in the range of 210-300 nm).

-

Injection Volume: 100 µL.

4. Experimental Protocol

4.1. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Accurately weigh and dissolve the Tolmesoxide reference standard in methanol to prepare a primary stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standard solutions for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from, for example, 10 to 2000 ng/mL.

-

Quality Control Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).

4.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma sample (standard, QC, or unknown), add 100 µL of the internal standard working solution and 0.5 mL of 1 M NaOH[3].

-

Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v)[3].

-

Vortex the mixture for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 2-5) with another 3 mL of extraction solvent and combine the organic layers.

-

Back-extract the combined organic layers with 200 µL of 0.3% orthophosphoric acid by vortexing for 1 minute and centrifuging.

-

Aspirate and discard the upper organic layer.

-

Inject 100 µL of the remaining aqueous layer into the HPLC system.

5. Data Analysis

Quantification is based on the ratio of the peak area of Tolmesoxide to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of Tolmesoxide in unknown samples is then determined from this curve.

Method 2: Quantification of Tolmesoxide in Plasma by LC-MS/MS

This method offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for bioanalysis requiring low limits of quantification.

1. Principle

Tolmesoxide and an internal standard are extracted from plasma, separated by liquid chromatography, and detected by tandem mass spectrometry (MS/MS). The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.

2. Materials and Reagents

-

Tolmesoxide reference standard

-

Stable isotope-labeled Tolmesoxide (e.g., Tolmesoxide-d3) as the internal standard (preferred) or a structurally similar analog.

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid.

-

Human plasma (drug-free).

3. Instrumentation and Conditions

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A gradient program should be developed to ensure adequate separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% B over a few minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The precursor-to-product ion transitions for Tolmesoxide and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For Tolmesoxide (MW: 214.28), the protonated molecule [M+H]+ would be m/z 215.3. Fragmentation would then be induced to find a stable product ion.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

4. Experimental Protocol

4.1. Standard and Quality Control (QC) Sample Preparation

Follow the same procedure as described in the HPLC-UV method (Section 4.1), using an appropriate solvent for stock solutions.

4.2. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method suitable for LC-MS/MS analysis.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).

-

Inject an aliquot into the LC-MS/MS system.

5. Data Analysis

Similar to the HPLC-UV method, quantification is based on the peak area ratio of the analyte to the internal standard. A weighted linear regression is typically used to fit the calibration curve.

Data Presentation

The validation of these analytical methods should generate quantitative data to demonstrate their performance. This data should be summarized in tables for clarity and easy comparison.

Table 1: HPLC-UV Method Validation Parameters (Example)

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 10 - 2000 ng/mL | Correlation coefficient (r²) > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |

| Intra-day Precision (%CV) | < 15% | < 15% (20% at LLOQ) |

| Inter-day Precision (%CV) | < 15% | < 15% (20% at LLOQ) |

| Accuracy (% Bias) | -5% to +5% | ± 15% (20% at LLOQ) |

| Recovery | > 80% | Consistent and reproducible |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable | < 15% deviation from nominal concentration |

Table 2: LC-MS/MS Method Validation Parameters (Example)

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |

| Intra-day Precision (%CV) | < 10% | < 15% (20% at LLOQ) |

| Inter-day Precision (%CV) | < 10% | < 15% (20% at LLOQ) |

| Accuracy (% Bias) | -3% to +4% | ± 15% (20% at LLOQ) |

| Matrix Effect | 85% - 115% | IS-normalized matrix factor CV < 15% |

| Recovery | > 85% | Consistent and reproducible |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable | < 15% deviation from nominal concentration |

Visualization of Experimental Workflows

Caption: Workflow for Tolmesoxide quantification in plasma by HPLC-UV.

References

Application Notes and Protocols for Measuring Arterial Response to Tolmesoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolmesoxide is a vasodilator agent known to elicit a direct relaxant effect on vascular smooth muscle, leading to a reduction in blood pressure.[1][2][3] These application notes provide detailed protocols for established ex vivo and in vivo techniques to quantify the arterial response to Tolmesoxide. The methodologies described include wire myography, pressure myography, and in vivo blood pressure monitoring, which are fundamental tools in cardiovascular pharmacology for characterizing the efficacy and mechanism of action of vasoactive compounds.

While the direct relaxant effect of Tolmesoxide on vascular smooth muscle is documented, the precise molecular signaling pathway remains to be fully elucidated in publicly available literature. Therefore, this document also presents a generalized overview of common vasodilation pathways that may be involved, providing a framework for further mechanistic studies.

Data Presentation

The following tables provide templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Wire Myography - Vasodilator Response to Tolmesoxide

| Concentration (M) | Pre-constriction Tension (mN) | Tension after Tolmesoxide (mN) | % Relaxation |

| 10⁻⁹ | |||

| 10⁻⁸ | |||

| 10⁻⁷ | |||

| 10⁻⁶ | |||

| 10⁻⁵ | |||

| 10⁻⁴ |

Table 2: Pressure Myography - Vasodilator Response to Tolmesoxide

| Concentration (M) | Pre-constriction Diameter (µm) | Diameter after Tolmesoxide (µm) | % Vasodilation |

| 10⁻⁹ | |||

| 10⁻⁸ | |||

| 10⁻⁷ | |||

| 10⁻⁶ | |||

| 10⁻⁵ | |||

| 10⁻⁴ |

Table 3: In Vivo Blood Pressure - Response to Tolmesoxide Administration

| Time Point | Systolic BP (mmHg) | Diastolic BP (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) |

| Baseline | ||||

| 30 min post-dose | ||||

| 1 hr post-dose | ||||

| 2 hr post-dose | ||||

| 4 hr post-dose | ||||

| 8 hr post-dose | ||||

| 12 hr post-dose | ||||

| 24 hr post-dose |

Experimental Protocols

Protocol 1: Ex Vivo Arterial Reactivity Assessment using Wire Myography

This protocol details the methodology for assessing the vasodilator effect of Tolmesoxide on isolated arterial segments under isometric conditions.

1. Materials and Reagents:

-

Isolated arterial segments (e.g., mesenteric, carotid, or coronary arteries)

-

Physiological Saline Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, KH₂PO₄ 1.18, EDTA 0.026, Glucose 5.5.

-

High Potassium Solution (KPSS) for viability check (similar to PSS but with equimolar substitution of NaCl with KCl).

-

Vasoconstrictor agent (e.g., Phenylephrine, U46619)

-

Tolmesoxide stock solution

-

Wire myograph system

-

Dissection microscope and tools

-

Carbogen gas (95% O₂, 5% CO₂)

2. Procedure:

-

Vessel Dissection: Euthanize the experimental animal (e.g., rat, mouse) according to approved ethical protocols. Carefully dissect the desired artery and place it in ice-cold PSS. Under a dissection microscope, clean the artery of surrounding adipose and connective tissue. Cut the artery into 2 mm long rings.

-

Mounting: Mount the arterial rings on the two wires of the wire myograph chamber. Adjust the tension until the vessel is under a slight stretch.

-

Equilibration: Allow the mounted vessels to equilibrate in PSS bubbled with carbogen at 37°C for at least 60 minutes. Replace the PSS every 15-20 minutes.

-

Normalization and Viability Check:

-

Perform a normalization procedure to determine the optimal resting tension for a maximal contractile response.

-

Assess the viability of the arterial rings by challenging them with KPSS. A robust contraction confirms viability. Wash out the KPSS with PSS until the tension returns to baseline.

-

-

Pre-constriction: Induce a stable submaximal contraction (approximately 50-80% of the KPSS-induced contraction) using a vasoconstrictor (e.g., phenylephrine at a concentration of 10⁻⁶ M).

-